molecular formula C11H10N2O2 B12612358 6-Hydroxy-N-methylquinoline-2-carboxamide CAS No. 918946-03-9

6-Hydroxy-N-methylquinoline-2-carboxamide

Cat. No.: B12612358
CAS No.: 918946-03-9
M. Wt: 202.21 g/mol
InChI Key: YEGZCNHSDHFZDD-UHFFFAOYSA-N
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Description

6-Hydroxy-N-methylquinoline-2-carboxamide is a chemical compound with the molecular formula C11H10N2O2 It is a derivative of quinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxy-N-methylquinoline-2-carboxamide typically involves the functionalization of the quinoline scaffold. Common synthetic routes include:

    Friedländer Synthesis: This method involves the condensation of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst.

    Skraup Synthesis: This classical method uses aniline, glycerol, and an oxidizing agent like nitrobenzene under acidic conditions to form the quinoline ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale adaptations of the above synthetic routes, optimized for yield and purity. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions and recyclable catalysts, are often employed to enhance efficiency and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions: 6-Hydroxy-N-methylquinoline-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinoline-2,6-dione derivatives.

    Reduction: The carbonyl group can be reduced to form hydroxyquinoline derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Alkyl halides, acyl chlorides, and bases like sodium hydroxide (NaOH).

Major Products:

    Oxidation Products: Quinoline-2,6-dione derivatives.

    Reduction Products: Hydroxyquinoline derivatives.

    Substitution Products: Various alkylated or acylated quinoline derivatives.

Scientific Research Applications

6-Hydroxy-N-methylquinoline-2-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.

    Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.

    Industry: Utilized in the development of dyes, pigments, and as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Hydroxy-N-methylquinoline-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s hydroxyl and carboxamide groups play crucial roles in forming hydrogen bonds and other interactions with target proteins, influencing their activity and function.

Comparison with Similar Compounds

    Quinoline: The parent compound, known for its wide range of biological activities.

    2-Hydroxyquinoline: Similar in structure but lacks the N-methyl and carboxamide groups.

    4-Hydroxyquinoline: Another hydroxylated quinoline derivative with distinct properties.

Uniqueness: 6-Hydroxy-N-methylquinoline-2-carboxamide stands out due to its specific functional groups, which confer unique chemical reactivity and biological activity. The presence of both hydroxyl and carboxamide groups allows for diverse interactions with biological targets, making it a versatile compound in medicinal chemistry and other fields.

Properties

CAS No.

918946-03-9

Molecular Formula

C11H10N2O2

Molecular Weight

202.21 g/mol

IUPAC Name

6-hydroxy-N-methylquinoline-2-carboxamide

InChI

InChI=1S/C11H10N2O2/c1-12-11(15)10-4-2-7-6-8(14)3-5-9(7)13-10/h2-6,14H,1H3,(H,12,15)

InChI Key

YEGZCNHSDHFZDD-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=NC2=C(C=C1)C=C(C=C2)O

Origin of Product

United States

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